Cas no 2168669-08-5 (3-fluorobicyclo[3.2.1]octan-8-amine)
3-fluorobicyclo[3.2.1]octan-8-amine Chemical and Physical Properties
Names and Identifiers
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- 3-fluorobicyclo[3.2.1]octan-8-amine
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- Inchi: 1S/C8H14FN/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8H,1-4,10H2
- InChI Key: IVINXXGGTNLNNB-UHFFFAOYSA-N
- SMILES: C12C(N)C(CC1)CC(F)C2
3-fluorobicyclo[3.2.1]octan-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM389816-100mg |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM389816-250mg |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM389816-500mg |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM389816-1g |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95%+ | 1g |
$*** | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1544747-1g |
3-Fluorobicyclo[3.2.1]Octan-8-amine |
2168669-08-5 | 98% | 1g |
¥14775 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00789290-1g |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 98% | 1g |
¥10243.0 | 2023-03-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9024-100MG |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95% | 100MG |
¥ 2,560.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9024-250MG |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95% | 250MG |
¥ 4,098.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9024-500MG |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95% | 500MG |
¥ 6,831.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9024-1G |
3-fluorobicyclo[3.2.1]octan-8-amine |
2168669-08-5 | 95% | 1g |
¥ 10,243.00 | 2023-03-15 |
3-fluorobicyclo[3.2.1]octan-8-amine Suppliers
3-fluorobicyclo[3.2.1]octan-8-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-fluorobicyclo[3.2.1]octan-8-amine
3-Fluorobicyclo[3.2.1]octan-8-amine: A Comprehensive Overview
The compound with CAS No. 2168669-08-5, commonly referred to as 3-fluorobicyclo[3.2.1]octan-8-amine, is a unique bicyclic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its rigid bicyclo[3.2.1]octane framework, which provides a stable platform for various functional groups, including the fluoro substituent at the 3-position and the amine group at the 8-position. The combination of these structural features makes 3-fluorobicyclo[3.2.1]octan-8-amine a promising candidate for applications in drug design, materials science, and beyond.
Recent studies have highlighted the importance of bicyclic compounds like bicyclo[3.2.1]octane derivatives in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic properties. The introduction of a fluorine atom at the 3-position further enhances the compound's potential by introducing electron-withdrawing effects, which can influence both its chemical reactivity and biological activity. This makes 3-fluorobicyclo[3.2.1]octan-8-amine a valuable tool for exploring structure-activity relationships (SAR) in drug discovery.
The synthesis of bicyclo[3.2.1]octane derivatives has been extensively studied, with various methods reported in the literature to construct this versatile framework. One common approach involves the use of ring-closing metathesis (RCM) or other cycloaddition reactions to form the bicyclic core, followed by functionalization to introduce substituents such as fluorine and amine groups. The development of efficient synthetic routes has significantly contributed to the accessibility of 3-fluorobicyclo[3.2.1]octan-8-amine, enabling researchers to explore its properties in greater depth.
In terms of applications, bicyclo[3.2.1]octane derivatives have shown promise in several areas, including as building blocks for complex molecules, intermediates in total synthesis, and potential drug candidates themselves. For instance, recent research has demonstrated that bicyclo[3.2.1]octane-based compounds can exhibit potent inhibitory activity against various enzymes and receptors, making them attractive targets for therapeutic development.
The presence of a fluorine atom in 3-fluorobicyclo[3.2.1]octan-8-amine adds another layer of complexity to its potential applications due to fluorine's unique electronic properties and bioavailability-enhancing effects when incorporated into organic molecules.
Furthermore, the amine group at the 8-position provides additional functional diversity, allowing for further chemical modifications such as alkylation or acylation to create derivatives with tailored properties.
From an environmental standpoint, understanding the degradation pathways and ecological impact of compounds like bicyclo[3.]
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